molecular formula C10H18BrNO4 B2370001 Methyl (S)-2-(Boc-amino)-4-bromobutyrate CAS No. 76969-87-4

Methyl (S)-2-(Boc-amino)-4-bromobutyrate

Cat. No.: B2370001
CAS No.: 76969-87-4
M. Wt: 296.161
InChI Key: MBWPBNACYMMIKZ-ZETCQYMHSA-N
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Description

Significance of Chiral Building Blocks in Asymmetric Organic Synthesis

In the field of organic chemistry, chirality—the property of a molecule being non-superimposable on its mirror image—is of paramount importance, especially in pharmacology. The different spatial arrangements of atoms in mirror-image molecules, known as enantiomers, can lead to vastly different biological activities. One enantiomer of a drug might be therapeutically effective, while the other could be inactive or even harmful. beilstein-journals.org This necessitates methods for producing a single, desired enantiomer, a process known as asymmetric synthesis. luc.edu

Chiral building blocks are optically pure compounds that chemists use as starting materials to construct more complex chiral molecules. By incorporating a pre-existing stereocenter into a synthesis, chemists can control the three-dimensional outcome of subsequent reactions, ensuring the final product has the correct stereochemistry. This "chiral pool synthesis" approach leverages readily available chiral molecules, often derived from natural sources like amino acids and sugars, to build new structures efficiently. bioascent.com The use of such building blocks is a cornerstone of modern drug discovery and development. biosyn.com

Overview of Alpha-Amino Acid Derivatives in Medicinal and Synthetic Chemistry

Alpha-amino acids are the fundamental constituents of proteins, but their utility extends far beyond this biological role. Modified versions, known as alpha-amino acid derivatives, are indispensable in medicinal chemistry and organic synthesis. nih.gov These derivatives are often used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties like enhanced stability against enzymatic degradation. nih.govmdpi.com They are also crucial for synthesizing enzyme inhibitors and other targeted therapeutics. researchgate.net

A key strategy in using amino acids in multi-step synthesis is the use of "protecting groups." nih.gov Functional groups like amines are highly reactive and can interfere with desired chemical transformations elsewhere in the molecule. A protecting group is temporarily attached to the amine to block its reactivity. nih.gov The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under many reaction conditions and its easy removal under mild acidic conditions. nih.govnih.gov Boc-protected amino acids, such as the title compound, are therefore essential tools, allowing for the controlled, sequential assembly of complex molecules like peptides and their analogs. nih.gov

Key Features of the Boc Protecting Group

FeatureDescription
Protection Temporarily shields the amine functional group from unwanted reactions using reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov
Stability The Boc group is stable under a wide range of conditions, including basic and nucleophilic reactions, allowing for selective chemistry on other parts of the molecule. nih.gov
Deprotection Easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), regenerating the free amine without disturbing other acid-labile groups. nih.govresearchgate.net
Application Widely used in solid-phase and solution-phase peptide synthesis, and in the synthesis of complex organic molecules and pharmaceuticals. nih.govnih.gov

Research Trajectory and Scope for Methyl (S)-2-(Boc-amino)-4-bromobutyrate

The research utility of this compound stems from its bifunctional nature. It possesses two distinct reactive sites: the Boc-protected amino acid portion and the terminal bromo group. This structure positions it as a versatile intermediate for synthesizing a variety of complex chiral molecules, particularly unnatural amino acids and their derivatives. biosyn.com

The primary trajectory for this compound is its use as a precursor where both ends of the molecule are strategically manipulated.

Peptide Elongation: The methyl ester and the Boc-protected amine are characteristic of a building block ready for peptide synthesis. After deprotection of the Boc group to reveal the free amine, the molecule can be coupled with another amino acid or a similar fragment. nih.gov

Side-Chain Modification: The key feature is the 4-bromo group. Alkyl bromides are effective electrophiles in nucleophilic substitution (SN2) reactions. This allows the entire (S)-2-(Boc-amino)-4-carbomethoxypropyl unit to be attached to other molecules via the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position. For example, it can be reacted with nucleophiles to introduce diverse side chains, leading to the creation of novel, non-proteinogenic amino acids.

The scope of its application is significant in the synthesis of constrained peptides and peptidomimetics. For instance, the bromo-functionalized side chain can be used to form cyclic structures by reacting with a nucleophile elsewhere in a larger molecule. Such cyclization is a common strategy to create conformationally rigid analogs of natural peptides, which can lead to increased receptor affinity and biological activity. mdpi.com Therefore, this compound is a valuable tool for medicinal chemists developing novel therapeutics, including enzyme inhibitors and modulators of protein-protein interactions. luc.eduresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWPBNACYMMIKZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl S 2 Boc Amino 4 Bromobutyrate

Established Synthetic Pathways to Methyl (S)-2-(Boc-amino)-4-bromobutyrate

The preparation of this compound relies on established organic transformations, typically starting from readily available, enantiopure α-amino acids. The primary strategies involve the modification of the amino acid side chain to introduce the bromine atom, protection of the amine, and esterification of the carboxylic acid.

One conceptual pathway begins with a precursor amino acid that contains a four-carbon backbone, which can be chemically modified. A common starting material for such transformations is L-glutamic acid. The synthesis involves a multi-step sequence where the γ-carboxylic acid is selectively reduced to a primary alcohol. This hydroxyl group can then be converted into a bromide.

The general steps in this pathway are:

N-terminal Protection: The amino group of the precursor amino acid is first protected, commonly with the tert-butoxycarbonyl (Boc) group, to prevent side reactions.

Side-Chain Modification: The side-chain carboxyl group is reduced to a hydroxyl group.

Bromination: The resulting primary alcohol is converted to an alkyl bromide using standard brominating agents.

Esterification: The α-carboxylic acid is esterified to yield the final methyl ester.

StepTransformationTypical ReagentsIntermediate Product
1N-Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base (e.g., NaOH)N-Boc-L-glutamic acid
2Selective ReductionBorane dimethyl sulfide complex (BH₃·SMe₂)N-Boc-L-2-amino-5-hydroxypentanoic acid
3BrominationCarbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃)(S)-4-Bromo-2-(Boc-amino)butanoic acid
4Methyl EsterificationMethanol (B129727) (MeOH), Thionyl chloride (SOCl₂) or TMSClThis compound

A more direct and widely utilized approach for synthesizing this compound starts from L-homoserine. nih.gov This amino acid already possesses the required four-carbon backbone and a hydroxyl group at the terminal position, simplifying the synthetic sequence. This pathway is often preferred due to its efficiency and high stereochemical fidelity.

The synthesis from L-homoserine typically proceeds as follows:

Protection and Esterification: L-homoserine is first N-protected with a Boc group and the carboxylic acid is converted to a methyl ester, yielding N-Boc-L-homoserine methyl ester. achemblock.com

Activation of the Hydroxyl Group: The primary hydroxyl group on the side chain is a poor leaving group and must be activated. This is commonly achieved by converting it into a tosylate or mesylate ester using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. pharmaffiliates.com

Nucleophilic Substitution: The activated leaving group is then displaced by a bromide ion via an Sₙ2 reaction. Reagents such as lithium bromide or sodium bromide are used as the bromide source. This reaction proceeds with inversion of configuration if the leaving group were on a chiral center, but as it is on a primary carbon, it directly yields the desired 4-bromo derivative without affecting the stereocenter at the α-carbon.

StepStarting MaterialReagentsProduct
1L-Homoserine(Boc)₂O; then SOCl₂/MeOHN-Boc-L-homoserine methyl ester achemblock.com
2N-Boc-L-homoserine methyl esterp-Toluenesulfonyl chloride (TsCl), Pyridine(S)-N-Boc-L-homoserine Methyl Ester Tosylate pharmaffiliates.com
3(S)-N-Boc-L-homoserine Methyl Ester TosylateLithium Bromide (LiBr) in AcetoneThis compound

Protecting Group Strategies: Focus on tert-Butoxycarbonyl (Boc) Protection and Methyl Esterification

The judicious use of protecting groups is fundamental to the successful synthesis of this compound. Protecting the nucleophilic amino group and the acidic carboxyl group allows for selective reactions on the amino acid side chain.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. wikipedia.orgnih.gov

Boc Protection: The N-Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. organic-chemistry.org The base deprotonates the amino group, increasing its nucleophilicity to attack the anhydride. The bulky nature of the Boc group also helps prevent racemization in some cases.

The methyl ester is a common protecting group for carboxylic acids. It is relatively stable but can be cleaved by hydrolysis under basic or acidic conditions when required.

Methyl Esterification: The conversion of the carboxylic acid to a methyl ester is frequently accomplished by reacting the amino acid with methanol in the presence of an acid catalyst. nih.gov Common reagents for this transformation include thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol. nih.gov These reagents generate HCl in situ, which catalyzes the esterification.

Functional GroupProtection MethodCommon ReagentsKey Features
Amino GroupBoc Protection Di-tert-butyl dicarbonate ((Boc)₂O), NaOH, NaHCO₃, or Triethylamine Stable to basic and nucleophilic conditions; removed with mild acid (e.g., TFA, HCl) wikipedia.orgnih.gov
Carboxylic AcidMethyl Esterification Methanol (MeOH) with Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl) nih.govProtects the acidic proton; allows for reactions under basic or neutral conditions

Chemical Reactivity and Transformation of Methyl S 2 Boc Amino 4 Bromobutyrate

Nucleophilic Substitution Reactions at the Electrophilic Bromine Center

The primary alkyl bromide in Methyl (S)-2-(Boc-amino)-4-bromobutyrate serves as an excellent electrophilic site for bimolecular nucleophilic substitution (SN2) reactions. The SN2 mechanism involves a backside attack by a nucleophile, leading to a concerted bond-forming and bond-breaking process. A key stereochemical consequence of this mechanism is the inversion of configuration at the carbon center being attacked. However, since the substitution occurs at the δ-carbon, which is not the chiral center, the (S)-configuration of the α-carbon is retained.

Halogen Exchange Reactions (e.g., Conversion to Iodo Derivatives)

A common and synthetically useful transformation is the conversion of the bromo-substituent to an iodo-derivative through a Finkelstein reaction. This equilibrium-driven process typically employs an alkali metal iodide, such as sodium iodide (NaI), in a solvent like acetone, where the resulting sodium bromide (NaBr) is insoluble and precipitates, driving the reaction to completion in accordance with Le Chatelier's principle.

The resulting compound, Methyl (S)-2-(Boc-amino)-4-iodobutyrate, is often more reactive in subsequent nucleophilic substitution reactions due to iodide being a better leaving group than bromide.

Table 1: Halogen Exchange Reaction

ReactantReagentsProductReaction Type
This compoundNaI, AcetoneMethyl (S)-2-(Boc-amino)-4-iodobutyrateFinkelstein Reaction (SN2)

Carbon-Carbon Bond Formation through Alkylation Reactions

The electrophilic nature of the carbon bearing the bromine atom makes it susceptible to attack by carbon nucleophiles, enabling the formation of new carbon-carbon bonds. This is a powerful strategy for extending the carbon skeleton and introducing structural diversity. A variety of carbon nucleophiles can be employed, including organocuprates (Gilman reagents) and enolates derived from malonic esters.

Organocuprates, such as lithium dimethylcuprate (Li(CH₃)₂Cu), are soft nucleophiles that are highly effective in SN2 reactions with primary alkyl halides, leading to the formation of a new C-C bond with minimal side reactions. Similarly, the alkylation of soft enolates, like that of diethyl malonate, in the presence of a non-nucleophilic base, provides a route to introduce a dicarbonylic functionality, which can be further manipulated.

Table 2: Carbon-Carbon Bond Formation Reactions

NucleophileReagents/ConditionsProduct Type
Organocuprate (e.g., Li(R)₂Cu)Diethyl ether or THFAlkylated amino acid derivative
Malonate enolateNaH or K₂CO₃, DMFγ-substituted glutamic acid precursor

Transformations Involving the Alpha-Amino Ester Moiety

The other key reactive sites in this compound are the Boc-protected amine and the methyl ester. These functional groups are central to its application in peptide synthesis and the formation of other amide- and carboxyl-containing derivatives.

Amide Bond Formation and Peptide Coupling Strategies

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for the α-amino functionality in peptide synthesis. It is stable under a variety of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA), to reveal the free amine. This free amine can then participate in a coupling reaction with the carboxylic acid of another protected amino acid to form a peptide bond.

This process is the cornerstone of solid-phase peptide synthesis (SPPS), where the C-terminal amino acid is anchored to a resin support. The peptide chain is then elongated by sequential deprotection and coupling steps. Common coupling reagents used to facilitate amide bond formation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. Urnium-based reagents like HBTU and HATU are also highly effective.

Table 3: General Steps in Peptide Coupling

StepProcedurePurpose
1. DeprotectionTreatment with TFA in DCMRemoval of the Boc group to expose the free amine.
2. NeutralizationTreatment with a non-nucleophilic base (e.g., DIEA)Conversion of the ammonium (B1175870) salt to the free amine for coupling.
3. CouplingAddition of the next Boc-protected amino acid and a coupling reagent (e.g., HBTU, DIC/HOBt)Formation of the amide (peptide) bond.

Ester Hydrolysis and Carboxylic Acid Derivatization

The methyl ester of this compound can be selectively hydrolyzed to the corresponding carboxylic acid, (S)-2-(Boc-amino)-4-bromobutanoic acid. This transformation is typically carried out under mild basic conditions to avoid premature deprotection of the Boc group or other side reactions. Lithium hydroxide (B78521) (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) is a commonly employed reagent system for this purpose.

Once formed, the free carboxylic acid can be derivatized in numerous ways. It can be activated and coupled with various amines to form a wide range of amides, or with alcohols to form different esters. This versatility allows for the incorporation of this chiral building block into a broader array of complex molecules. Derivatization can also be performed for analytical purposes, for instance, to improve detection in HPLC analysis.

Applications of Methyl S 2 Boc Amino 4 Bromobutyrate As a Key Synthetic Intermediate

Construction of Non-Proteinogenic Alpha-Amino Acids and Their Analogs

The presence of a terminal bromide in Methyl (S)-2-(Boc-amino)-4-bromobutyrate makes it an ideal electrophile for carbon-carbon bond-forming reactions. This reactivity is extensively utilized in the enantioselective synthesis of unnatural or non-proteinogenic alpha-amino acids, which are critical components in medicinal chemistry for enhancing the metabolic stability and potency of peptide-based therapeutics. nih.gov

A significant application of this chiral building block is in the synthesis of homotyrosine and its derivatives. Homotyrosine, an amino acid with an additional methylene group in its side chain compared to tyrosine, is a component of various natural products, including anabaenopeptin cyclic peptides. ulaval.ca

Recent methodologies have employed metallaphotoredox catalysis for the efficient synthesis of protected homotyrosine derivatives. In these approaches, a brominated amino acid precursor, structurally analogous to this compound, serves as the key alkyl bromide coupling partner. ulaval.ca For instance, the coupling of Methyl-(S)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate with an aryl bromide partner can be achieved using silyl-mediated cross-electrophile coupling conditions. One reported synthesis successfully coupled the Fmoc-protected version of the bromo-amino acid with 4-tert-butoxybromobenzene, yielding the desired protected homotyrosine product. ulaval.ca This reaction highlights the utility of such precursors in forming Csp³-Csp² bonds to construct the homotyrosine side chain with high enantiomeric purity. ulaval.ca

Table 1: Example of a Metallaphotoredox Cross-Electrophile Coupling Reaction

Coupling Partner 1 Coupling Partner 2 Key Reagents/Catalysts Product Yield Reference
N-Fmoc-(S)-2-amino-4-bromobutanoic acid methyl ester 4-tert-butoxybromobenzene Photocatalyst, Nickel Catalyst Protected Homotyrosine Derivative 42% ulaval.ca

Note: The table describes a reaction using the Fmoc-protected analogue, which demonstrates the synthetic utility applicable to the Boc-protected title compound.

The synthetic utility of this compound extends to the creation of a wide array of other modified alpha-amino acids. The alkyl bromide functionality allows for its use in various cross-coupling reactions, such as the Negishi coupling, to introduce branched or sterically hindered side chains. nih.gov

For example, a similar strategy involving a protected iodoalanine derivative has been used to synthesize novel tyrosine and phenylalanine analogs, including the medicinally important Boc-2′,6′-dimethyl-l-tyrosine. nih.govnih.gov This process involves a palladium-catalyzed Negishi cross-coupling between the protected amino acid and a suitable organozinc reagent derived from an aryl halide. nih.gov This methodology demonstrates how intermediates like this compound can serve as a platform for generating diverse amino acid structures by varying the coupling partner. nih.gov The resulting non-natural amino acids are valuable for modulating the steric and electronic properties of peptides. nih.gov

Table 2: Examples of Unnatural Tyrosine and Phenylalanine Derivatives Synthesized via Cross-Coupling

Synthesized Amino Acid Derivative Key Reaction Type Application Area Reference
Boc-2′,6′-dimethyl-l-tyrosine Negishi Cross-Coupling Opioid Peptidomimetics nih.gov
Boc-2′-Methyl-l-tyrosine (Mmt) Negishi Cross-Coupling Opioid Peptides nih.govnih.gov
Boc-2′,6′-dichloro-l-phenylalanine Negishi Cross-Coupling Opioid Peptidomimetics nih.gov

Incorporation into Complex Organic Molecules and Natural Product Scaffolds

Beyond the synthesis of single amino acids, this compound is a crucial intermediate for building larger, biologically active molecules. Its ability to introduce a defined stereocenter and a handle for further functionalization is leveraged in multi-step synthesis campaigns.

The non-proteinogenic amino acids synthesized from this compound are often incorporated into the total synthesis of complex natural products. A prime example is the synthesis of anabaenopeptin F, a cyclic peptide with protease inhibitory activity. ulaval.ca The key homotyrosine fragment, prepared via metallaphotoredox catalysis as described earlier, was utilized in a solid-phase peptide synthesis (SPPS) to construct the full anabaenopeptin F molecule. ulaval.ca This convergent approach, where a complex fragment is synthesized first and then incorporated into the final structure, demonstrates the enabling role of intermediates like this compound in accessing complex bioactive peptides. ulaval.ca

In the field of medicinal chemistry, this compound and related compounds serve as foundational materials for advanced pharmaceutical intermediates. The alkylating nature of the molecule is used to construct scaffolds for various therapeutic targets. For instance, the unnatural amino acid derivatives synthesized from this precursor, such as Boc-2′,6′-dimethyl-l-tyrosine, have been incorporated into opioid peptidomimetics. nih.gov These modifications can lead to novel opioids with interesting in vitro profiles at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. nih.gov

Furthermore, related bromoalkylamines with a Boc protecting group are known to be key intermediates in the synthesis of diverse drug candidates, including activators of soluble guanylate cyclase (sGC) and inhibitors of the human murine double minute 2 (MDM2) protein, a target in cancer therapy. smolecule.comsigmaaldrich.com The chemical reactivity of this compound allows for its application in similar synthetic strategies to build complex heterocyclic systems and other scaffolds relevant to drug discovery.

Role in Peptide and Peptidomimetic Synthesis

The structure of this compound is intrinsically designed for applications in peptide chemistry. The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for the α-amine, essential for controlling the sequence of amino acid coupling during peptide synthesis. nbinno.comyoutube.com

This intermediate acts as a precursor to non-proteinogenic amino acids that are subsequently used in Solid Phase Peptide Synthesis (SPPS) or solution-phase synthesis. ulaval.canbinno.com The incorporation of these unnatural amino acids is a cornerstone of peptidomimetic design. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are engineered to have improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.govnih.gov By enabling the synthesis of amino acids with modified side chains, this compound contributes directly to the development of next-generation peptide-based therapeutics with superior stability and efficacy. nih.gov

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymer support. peptide2.compeptide.com The primary application of this compound in the context of SPPS is as a starting material for the creation of unique, side-chain modified amino acids that are subsequently incorporated into a growing peptide chain.

The general workflow involves a two-stage process:

Side-Chain Elaboration: The C4-bromide of this compound is displaced by a chosen nucleophile to introduce a novel functional group. This reaction is typically performed in solution before the amino acid is prepared for SPPS. A wide variety of nucleophiles can be employed, leading to a diverse library of amino acid side chains.

Preparation and Incorporation: Following the side-chain modification, the methyl ester of the newly formed amino acid derivative is hydrolyzed to yield the free carboxylic acid. This Boc-protected, side-chain-modified amino acid is then activated and coupled to the N-terminus of the resin-bound peptide using standard SPPS protocols. peptide2.com

The Boc (tert-butyloxycarbonyl) protecting group is instrumental in this process. It shields the alpha-amino group during the coupling step and is subsequently removed with a mild acid, typically trifluoroacetic acid (TFA), to allow for the next coupling cycle. peptide.com This strategy allows for the site-specific insertion of custom amino acid residues, which can be used to introduce biophysical probes, conformational constraints, or novel binding functionalities into the peptide sequence.

Table 1: Synthesis of Unnatural Amino Acids for SPPS from this compound

Nucleophile (Nu-H)Resulting Side Chain (-CH₂-CH₂-Nu)Resulting Amino Acid Derivative (After Hydrolysis)Potential Application in Peptide Analog
Azide (e.g., NaN₃)-CH₂-CH₂-N₃(S)-2-(Boc-amino)-5-azidopentanoic acidIntroduction of a bioorthogonal handle for click chemistry
Thiol (e.g., Ph-SH)-CH₂-CH₂-S-Ph(S)-2-(Boc-amino)-5-(phenylthio)pentanoic acidMimicking methionine; introduction of an aromatic side chain
Amine (e.g., R-NH₂)-CH₂-CH₂-NH-R(S)-2-(Boc-amino)-5-(alkylamino)pentanoic acidModifying charge, creating branched structures
Malonate Ester-CH₂-CH₂-CH(CO₂Et)₂(S)-2-(Boc-amino)-6,6-diethoxycarbonylhexanoic acidChain extension, precursor for other functional groups

Solution-Phase Approaches for the Synthesis of Peptide Analogs

In solution-phase peptide synthesis, peptide chains are elongated in a homogenous reaction medium, often through the coupling of protected peptide fragments. researchgate.net this compound serves as a key intermediate for preparing these building blocks, especially for the synthesis of complex peptide analogs and peptidomimetics where solid-phase methods may be less suitable.

The versatility of the compound is again centered on the reactivity of its C4-bromide. This allows for the synthesis of unique Boc-protected amino acid esters which can be used in several ways:

Stepwise Elongation: The methyl ester can be hydrolyzed, and the resulting Boc-protected unnatural amino acid can be coupled to the N-terminus of a peptide chain in solution.

Fragment Synthesis: The compound can be elaborated into a di- or tri-peptide fragment. For instance, after side-chain modification, the Boc group can be removed, and the free amine can be coupled with another protected amino acid. Alternatively, the methyl ester can be hydrolyzed and coupled to an amino acid ester. These custom fragments are powerful tools for the convergent synthesis of larger peptide analogs. researchgate.net

The use of this intermediate in solution-phase synthesis is particularly advantageous for producing large quantities of a specific peptide analog or for syntheses that require careful monitoring and purification of intermediates, which can be more challenging in SPPS. nih.gov The ability to create a diverse range of side-chain functionalities is crucial for structure-activity relationship (SAR) studies, where systematic changes to a peptide's structure are made to optimize its biological activity. nih.gov

Table 2: Research Findings on Side-Chain Modifications via Bromide Displacement

Reagent/Reaction TypeResulting FunctionalitySignificance in Peptide Analog Synthesis
Nucleophilic Substitution with N-heterocycles (e.g., Imidazole)Histidine-like side chainsCreation of metal-coordinating sites; mimics of catalytic residues.
Alkylation of enolatesNovel keto-containing side chainsIntroduction of electrophilic centers for covalent modification or spectroscopic probes.
Suzuki or Stille Coupling (after conversion to organometallic)Aryl or vinyl side chainsIntroduction of rigid, aromatic groups to constrain peptide conformation.
Gabriel SynthesisPrimary amine side chainConversion to analogs of lysine or ornithine with varying chain lengths.

Biological and Pharmacological Research Applications of Methyl S 2 Boc Amino 4 Bromobutyrate Derivatives

Investigation of DNA and Nucleic Acid Interactions

Derivatives of Methyl (S)-2-(Boc-amino)-4-bromobutyrate have been noted for their potential to interact with DNA and other nucleic acids. This activity is a key area of interest for developing new therapeutic agents.

Mechanisms of Inhibition of DNA Chain Synthesis and Related Analogs

Research has indicated that certain derivatives of this compound can inhibit the synthesis of DNA. biosynth.com While detailed biochemical mechanisms for specific derivatives are a subject of ongoing investigation, the general principle involves interference with the processes of DNA replication that are crucial for cell proliferation. This inhibitory action on DNA synthesis is a hallmark of many cytotoxic agents used in cancer chemotherapy. wuxiapptec.com The ability to disrupt DNA chain formation makes these molecules candidates for further study and modification.

Interactions with Pharmacological Regulators (e.g., Heteroduplexes, Homopurine Sequences)

The compound's derivatives have been shown to interact with specific nucleic acid structures that can act as pharmacological regulators. biosynth.com These structures include heteroduplexes (double-stranded nucleic acid molecules where the two strands are not perfectly complementary) and homopurine sequences (stretches of DNA containing only purine bases, i.e., adenine and guanine). Interactions with such non-canonical DNA structures are significant because these sequences can play roles in gene regulation and are sometimes associated with disease states. By binding to or modifying these structures, derivatives of this compound could potentially modulate gene expression or other cellular processes.

Design and Development of Biologically Active Compounds and Prodrug Strategies

The chemical structure of this compound, featuring a protected amine, a methyl ester, and a reactive bromo group, makes it an ideal starting material for creating novel, biologically active compounds and for implementing prodrug strategies.

Derivatization for Potential Anti-Cancer Agent Development

Derivatization is a process where a base compound is chemically modified to produce new compounds with potentially enhanced or different biological activities. This compound is a key precursor in this process for developing potential anti-cancer agents. Its functional groups allow for a variety of chemical modifications to synthesize a library of related molecules that can be screened for therapeutic properties.

Functional Group Potential Derivatization Strategy Therapeutic Goal
Bromo GroupNucleophilic substitution with various thiols, amines, or alcohols.Introduce new functional moieties to alter binding affinity, solubility, or cellular uptake.
Boc-Protected AmineDeprotection followed by acylation or alkylation.Attach the molecule to other chemical entities, such as targeting ligands or payloads.
Methyl EsterHydrolysis to a carboxylic acid, followed by amide bond formation.Create conjugates with amino acids, peptides, or other molecules to improve biological activity.

These derivatization strategies are fundamental in medicinal chemistry for optimizing lead compounds into viable drug candidates.

Incorporation into Targeted Therapeutic Payloads (e.g., Antibody-Drug Conjugates)

A highly significant application of this compound derivatives is in the construction of Antibody-Drug Conjugates (ADCs). mdpi.com ADCs are a class of targeted therapy designed to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing damage to healthy tissue. mdpi.com

An ADC consists of three primary components:

A Monoclonal Antibody: This antibody is engineered to specifically recognize and bind to an antigen that is overexpressed on the surface of tumor cells.

A Cytotoxic Payload: This is a highly potent drug designed to kill cancer cells.

A Chemical Linker: This linker connects the payload to the antibody. mdpi.com

Derivatives of this compound are used in the synthesis of these chemical linkers. The linker's role is critical; it must be stable in the bloodstream but capable of releasing the cytotoxic payload once the ADC has been internalized by the target cancer cell. The versatility of the bromobutyrate scaffold allows for the creation of linkers with different cleavage properties, tailored to specific payloads and antibodies. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent, allowing for high potency against the tumor while reducing systemic toxicity. mdpi.com

ADC Component Function Role of this compound Derivative
Monoclonal AntibodyTargets and binds to specific antigens on cancer cells.Not directly involved, but the linker must be compatible with conjugation to the antibody.
Chemical LinkerConnects the antibody to the cytotoxic payload and controls its release.Serves as a key building block in the synthesis of the linker component.
Cytotoxic PayloadA potent drug that induces cancer cell death after release.Not directly involved, but the linker chemistry must be suitable for attaching the chosen payload.

Advanced Research Directions and Future Perspectives on Methyl S 2 Boc Amino 4 Bromobutyrate

Development of Novel Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis, which integrates the high selectivity of enzymatic catalysis with the broad applicability of chemical reactions, presents a promising frontier for the synthesis of complex molecules like Methyl (S)-2-(Boc-amino)-4-bromobutyrate. Future research in this area is anticipated to focus on overcoming the limitations of purely chemical or enzymatic methods, aiming for more sustainable, efficient, and selective synthetic routes.

One promising direction involves the use of enzymes for the stereoselective introduction of the amino group or for the resolution of racemic mixtures. For instance, transaminases could be engineered to directly aminate a suitable keto-ester precursor to yield the desired (S)-enantiomer with high enantiomeric excess. This would circumvent the need for chiral starting materials or extensive purification steps.

Another avenue of exploration is the enzymatic halogenation of a precursor molecule. Halogenases, a class of enzymes capable of regioselective and stereoselective halogenation, could potentially be employed to introduce the bromine atom at the C4 position of a Boc-protected amino ester. This biocatalytic approach could offer a greener alternative to traditional chemical bromination methods that often require harsh reagents.

The development of multi-enzyme cascades in one-pot syntheses represents a particularly exciting prospect. A hypothetical chemoenzymatic cascade for the synthesis of this compound could involve the following steps:

Enzymatic desymmetrization: A lipase (B570770) could selectively hydrolyze one ester group of a prochiral diester, setting the stage for subsequent stereoselective transformations.

Transaminase-catalyzed amination: A transaminase could then introduce the amino group at the C2 position with the desired (S)-stereochemistry.

Chemical protection: The newly introduced amino group could be protected with a Boc group using di-tert-butyl dicarbonate (B1257347).

Enzymatic or chemical halogenation: A halogenase or a mild chemical brominating agent could then be used to introduce the bromine atom at the C4 position.

Table 1: Potential Enzymes for Chemoenzymatic Synthesis

Enzyme ClassPotential Application in SynthesisAdvantages
TransaminasesStereoselective amination of a keto-ester precursor.High enantioselectivity, mild reaction conditions.
LipasesKinetic resolution of racemic esters or desymmetrization.Broad substrate scope, high stability.
HalogenasesRegio- and stereoselective bromination.Green alternative to chemical halogenation.
DehydrogenasesReduction of a ketone to a chiral alcohol precursor.High stereoselectivity.

Computational Chemistry and Mechanistic Studies of Reactivity Profiles

Computational chemistry offers powerful tools to investigate the reactivity and properties of molecules, providing insights that can guide synthetic planning and reaction optimization. For this compound, computational studies, particularly using Density Functional Theory (DFT), can elucidate its conformational preferences, electronic structure, and reaction mechanisms.

A key area for computational investigation is the reactivity of the C-Br bond. DFT calculations can be employed to model the transition states of nucleophilic substitution reactions at the C4 position. This would allow for the prediction of reaction rates with various nucleophiles and help in selecting optimal reaction conditions to favor desired products. For example, the energy barriers for the substitution of the bromide with azide, cyanide, or thiolate nucleophiles can be calculated to predict the feasibility and selectivity of these transformations.

Furthermore, computational studies can shed light on the role of the Boc protecting group and the methyl ester in modulating the reactivity of the molecule. The steric and electronic effects of these functional groups on the transition state energies of various reactions can be quantified. This understanding is crucial for designing selective derivatization strategies.

Mechanistic studies of potential side reactions, such as elimination to form an unsaturated derivative, can also be performed. By calculating the activation energies for competing reaction pathways, conditions can be tailored to minimize the formation of undesired byproducts.

Table 2: Potential Computational Studies on this compound

Computational MethodResearch FocusPotential Insights
Density Functional Theory (DFT)Transition state analysis of nucleophilic substitution at C4.Prediction of reaction rates and selectivity.
Molecular Dynamics (MD)Conformational analysis in different solvents.Understanding solvent effects on reactivity.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of intramolecular interactions.Elucidation of the influence of functional groups on reactivity.

Exploration of Innovative Catalytic Methods for Functionalization and Derivatization

The development of novel catalytic methods for the functionalization and derivatization of this compound is crucial for expanding its synthetic utility. Future research is expected to focus on transition-metal catalysis and organocatalysis to achieve transformations that are difficult to accomplish using traditional methods.

One promising area is the use of palladium- or copper-catalyzed cross-coupling reactions. The C-Br bond can serve as a handle for the introduction of a wide range of substituents. For example, Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds at the C4 position, leading to a diverse array of derivatives. The development of catalysts that are tolerant of the existing functional groups (Boc-amine and methyl ester) will be a key challenge.

Another innovative approach involves the catalytic activation of the C-H bonds. While the C4-Br bond is the most reactive site for substitution, regioselective C-H functionalization at other positions could open up new avenues for derivatization. For instance, directed C-H activation using a removable directing group could enable the introduction of functional groups at the C3 or C5 positions.

Organocatalysis also presents exciting opportunities. Chiral organocatalysts could be used to control the stereochemistry of reactions involving the derivatization of the molecule. For example, phase-transfer catalysts could be employed for the enantioselective alkylation of the α-carbon, leading to the synthesis of non-proteinogenic amino acids.

The development of photoredox catalysis for the functionalization of this compound is another area of active research. Visible-light-mediated reactions could enable mild and selective transformations, such as the generation of a radical at the C4 position followed by trapping with a suitable nucleophile.

Table 3: Potential Catalytic Methods for Functionalization

Catalytic MethodTarget TransformationPotential Products
Palladium-catalyzed Cross-CouplingC-C and C-N bond formation at C4.Arylated, alkenylated, and aminated derivatives.
Copper-catalyzed Cross-CouplingC-O and C-S bond formation at C4.Ether and thioether derivatives.
C-H Activation CatalysisFunctionalization of C-H bonds.Derivatization at positions other than C4.
OrganocatalysisAsymmetric transformations.Enantiomerically enriched derivatives.
Photoredox CatalysisRadical-mediated functionalization.Novel derivatives formed under mild conditions.

Q & A

Q. What are the standard synthetic routes for Methyl (S)-2-(Boc-amino)-4-bromobutyrate, and how can purity be optimized?

The compound is typically synthesized via a multi-step process:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group of (S)-2-amino-4-bromobutyric acid under anhydrous conditions using Boc anhydride and a base like triethylamine .

Esterification : React the Boc-protected intermediate with methanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the methyl ester .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .

Q. How is the compound characterized to confirm structure and enantiopurity?

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), ester carbonyl (~170 ppm), and bromine substitution patterns .
  • Mass Spectrometry (MS) : Confirm molecular weight (C10_{10}H18_{18}BrNO4_4; expected [M+H]+^+ = 308.0) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to confirm enantiopurity (>98% ee) .

Q. What are common reaction pathways involving this compound?

  • Nucleophilic Substitution : The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form substituted derivatives .
  • Boc Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane to generate the free amine for peptide coupling .
  • Ester Hydrolysis : Convert to the carboxylic acid using LiOH in THF/water for further functionalization .

Advanced Research Questions

Q. How does steric hindrance from the Boc group influence reaction kinetics in nucleophilic substitutions?

The bulky Boc group at the β-position reduces reaction rates in SN2 pathways due to steric constraints. Kinetic studies (e.g., using pseudo-first-order conditions with NaN3_3 in DMF) show a 2–3-fold rate decrease compared to non-Boc analogs. Mitigation strategies include using polar aprotic solvents (e.g., DMSO) or microwave-assisted synthesis to enhance reactivity .

Q. What computational tools are suitable for predicting binding interactions of derivatives in drug design?

  • Molecular Docking : AutoDock Vina is recommended for predicting binding modes to biological targets (e.g., enzymes). Set up grids centered on active sites and validate with co-crystallized ligands .
  • MD Simulations : Use GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonding with the Boc group and bromine’s hydrophobic interactions .

Q. How can enantiomeric excess (ee) be maintained during scale-up synthesis?

  • Chiral Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during bromination or esterification steps .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track ee in real-time during continuous flow synthesis .

Q. What are the challenges in analyzing degradation products under acidic conditions?

The Boc group is labile in acidic environments, leading to deprotection and ester hydrolysis. Use LC-MS with a reverse-phase column to identify degradation products (e.g., free amine, carboxylic acid). Stability studies (pH 1–3, 37°C) reveal a half-life of <24 hours, necessitating cold storage (-20°C) .

Q. How does the bromine atom enhance cross-coupling reactivity in derivatization?

The C-Br bond facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O). DFT calculations (B3LYP/6-31G*) show a low activation energy (~20 kcal/mol) for oxidative addition, making it ideal for constructing biaryl motifs in drug candidates .

Q. What strategies resolve low yields in peptide coupling reactions with the deprotected amine?

  • Activating Agents : Use HATU or PyBOP instead of DCC to improve coupling efficiency (>80% yield) .
  • Solvent Optimization : Switch from DMF to DCM/DIEA mixtures to reduce side reactions .

Methodological Considerations

Q. What analytical techniques are critical for troubleshooting impurity formation during synthesis?

  • 2D NMR (HSQC, HMBC) : Assign impurities arising from incorrect Boc placement or ester hydrolysis .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Q. How can the compound be utilized in peptidomimetic drug discovery?

Incorporate it as a non-natural amino acid in solid-phase peptide synthesis (SPPS) to enhance protease resistance. For example, replace lysine residues in angiotensin-converting enzyme (ACE) inhibitors and assess IC50_{50} values via fluorometric assays .

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